![molecular formula C15H22BFO3 B2458485 2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246880-20-4](/img/structure/B2458485.png)
2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as EFdA, is a nucleoside reverse transcriptase inhibitor (NRTI) that has shown promising results in the treatment of HIV. EFdA is a synthetic compound that is structurally similar to other NRTIs, such as tenofovir and emtricitabine. However, EFdA has several unique properties that make it a potential candidate for the development of new HIV treatments.
Scientific Research Applications
- Application : ENA423200428 could serve as a precursor or catalyst in the synthesis of BAMFs, which are considered as potential biodiesel candidates or diesel additives due to their excellent physicochemical properties .
- Application : ENA423200428 might find use as a catalyst in DES-based reactions for biomass upgrading. DESs have been explored as alternative solvents to common organic ones, and this compound could contribute to efficient biomass conversion .
Biomass-Derived Liquid Fuels
Deep Eutectic Solvents (DESs) as Catalysts
Mechanism of Action
Target of Action
A structurally similar compound, 2-(ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-yl]isoxazol-5 (2h)-one, is known to target the mitogen-activated protein kinase 14 . This kinase plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Specifically, the oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Result of Action
The related compound chlorfenapyr’s action results in cellular death due to the disruption of atp production .
Action Environment
A study on chlorfenapyr showed that the compound’s degradation increased with increasing temperature and exposure time .
properties
IUPAC Name |
2-[4-(ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-6-18-10-11-7-8-12(9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUMFJGQLOECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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